molecular formula C10H10F2O2 B13075073 Methyl 2-(2,6-difluorophenyl)propanoate

Methyl 2-(2,6-difluorophenyl)propanoate

Cat. No.: B13075073
M. Wt: 200.18 g/mol
InChI Key: NELRFBARIKJQCG-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-difluorophenyl)propanoate: is an organic compound with the molecular formula C10H10F2O2 It is an ester derived from 2,6-difluorophenylpropanoic acid and methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2,6-difluorophenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-difluorophenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2,6-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2,6-difluorophenylpropanoic acid.

    Reduction: 2-(2,6-difluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,6-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-(2,6-difluorophenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in metabolic pathways or cellular signaling. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

  • Methyl 2-(2,3-difluorophenyl)propanoate
  • Methyl 2-(2,4-difluorophenyl)propanoate
  • Methyl 2-(2,5-difluorophenyl)propanoate

Comparison: Methyl 2-(2,6-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. Compared to its isomers, the 2,6-difluoro derivative may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

methyl 2-(2,6-difluorophenyl)propanoate

InChI

InChI=1S/C10H10F2O2/c1-6(10(13)14-2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3

InChI Key

NELRFBARIKJQCG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1F)F)C(=O)OC

Origin of Product

United States

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